1-(2-Bromo-4-methylphenyl)butan-1-one
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Overview
Description
1-(2-Bromo-4-methylphenyl)butan-1-one is an organic compound that belongs to the class of haloketones It is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the aromatic ring, with a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-4-methylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylpropiophenone using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Reduction: Formation of 1-(2-Bromo-4-methylphenyl)butanol.
Oxidation: Formation of 1-(2-Bromo-4-methylphenyl)butanoic acid.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
- 3-Bromo-1-(4-bromophenyl)propan-1-one
- 2-Bromo-1-(4-methylphenyl)-1-propanone
Uniqueness
1-(2-Bromo-4-methylphenyl)butan-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of a butanone backbone.
Properties
Molecular Formula |
C11H13BrO |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13BrO/c1-3-4-11(13)9-6-5-8(2)7-10(9)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
FJNHLQCBYQOTSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
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